
N-(3-chloro-4-fluorophenyl)-4-(methylthio)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-4-(methylthio)benzenesulfonamide, also known as CFTR inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a small molecule that is capable of inhibiting the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in regulating the movement of salt and water across cell membranes.
作用机制
N-(3-chloro-4-fluorophenyl)-4-(methylthio)benzenesulfonamide inhibits the this compound protein by binding to a specific site on the protein known as the nucleotide-binding domain 1 (NBD1). This prevents the protein from opening and closing properly, which in turn reduces the movement of salt and water across cell membranes. By inhibiting the this compound protein, this compound can increase the activity of the this compound protein, leading to improved salt and water transport across cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it can increase the activity of the this compound protein, leading to improved salt and water transport across cell membranes. In vivo studies have shown that it can improve lung function in animal models of cystic fibrosis. However, further research is needed to determine the full extent of its biochemical and physiological effects.
实验室实验的优点和局限性
N-(3-chloro-4-fluorophenyl)-4-(methylthio)benzenesulfonamide has a number of advantages and limitations for lab experiments. Its potency and selectivity make it a useful tool for studying the this compound protein and its role in cystic fibrosis. However, its limited solubility and stability can make it difficult to work with in certain experimental settings. Additionally, its potential toxicity and side effects must be carefully considered when designing experiments.
未来方向
There are a number of future directions for research on N-(3-chloro-4-fluorophenyl)-4-(methylthio)benzenesulfonamide. One area of focus is the development of more potent and selective this compound inhibitors for the treatment of cystic fibrosis. Another area of interest is the use of this compound inhibitors in other diseases where this compound dysfunction plays a role, such as chronic obstructive pulmonary disease (COPD). Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound inhibitors and their potential side effects.
合成方法
The synthesis of N-(3-chloro-4-fluorophenyl)-4-(methylthio)benzenesulfonamide involves several steps, starting from commercially available starting materials. The synthesis begins with the reaction of 3-chloro-4-fluoroaniline with methylthioacetic acid to form the corresponding amide. This is followed by the reaction of the amide with p-toluenesulfonyl chloride to form the sulfonamide. The final step involves the deprotection of the methylthio group to yield this compound.
科学研究应用
N-(3-chloro-4-fluorophenyl)-4-(methylthio)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the this compound protein, which is mutated in patients with cystic fibrosis. This compound inhibitors have been shown to increase the activity of the this compound protein, leading to improved salt and water transport across cell membranes. This has the potential to alleviate the symptoms of cystic fibrosis, a life-threatening genetic disease that affects the respiratory and digestive systems.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2S2/c1-19-10-3-5-11(6-4-10)20(17,18)16-9-2-7-13(15)12(14)8-9/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVENYFWKAQPGTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,8,8-trimethyl-3-(1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5019235.png)
![4-[benzyl(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5019255.png)
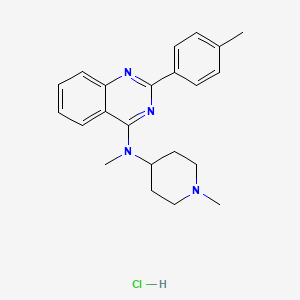
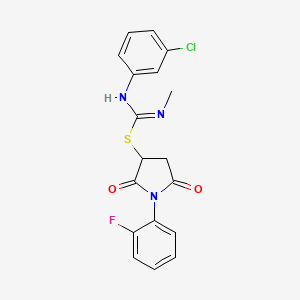
![N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5019267.png)
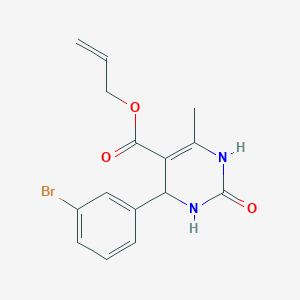
![1-(4-methoxyphenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5019275.png)
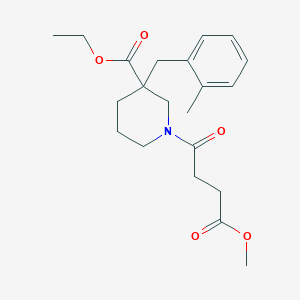
![N-[(5-chloro-2-thienyl)methyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B5019300.png)
![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5019310.png)
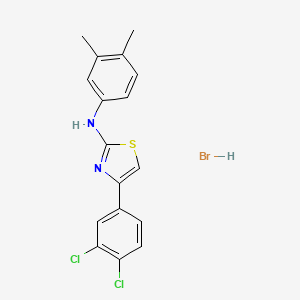
![N-butyl-5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5019326.png)
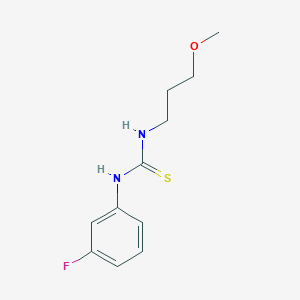
![{2-[2-(4-chlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5019333.png)